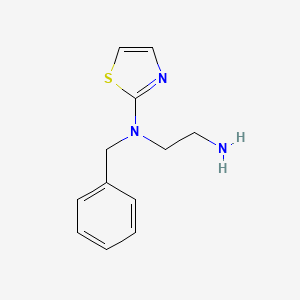
3-(4-cyano-N-methylanilino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-cyano-N-methylanilino)propanoic acid, also known as CNQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. CNQX is widely used in scientific research as a pharmacological tool to study the role of glutamate receptors in various physiological and pathological conditions.
Mécanisme D'action
3-(4-cyano-N-methylanilino)propanoic acid acts as a competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By blocking the AMPA receptors, 3-(4-cyano-N-methylanilino)propanoic acid inhibits the excitatory neurotransmission and reduces the synaptic plasticity.
Biochemical and Physiological Effects:
3-(4-cyano-N-methylanilino)propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced excitotoxicity, the reduction of neuronal death in animal models of stroke and neurodegenerative diseases, and the improvement of cognitive function in animal models of learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-cyano-N-methylanilino)propanoic acid in lab experiments is its high selectivity and potency for the AMPA receptors, which allows for specific targeting of the glutamate receptors. However, one of the limitations of using 3-(4-cyano-N-methylanilino)propanoic acid is its potential off-target effects on other glutamate receptors and ion channels, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the research on 3-(4-cyano-N-methylanilino)propanoic acid, including the development of more selective and potent antagonists of the AMPA receptors, the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, and the exploration of the therapeutic potential of AMPA receptor modulation in the treatment of these disorders. Additionally, the use of 3-(4-cyano-N-methylanilino)propanoic acid in combination with other pharmacological agents may provide new insights into the mechanisms of synaptic plasticity and neural circuitry.
Méthodes De Synthèse
3-(4-cyano-N-methylanilino)propanoic acid can be synthesized using various methods, including the reaction of 4-cyanoaniline with 2-bromoacetophenone followed by the reaction with ethyl chloroformate. Another method involves the reaction of 4-cyanoaniline with 2-bromo-3-methylbutyryl chloride followed by the reaction with sodium cyanide.
Applications De Recherche Scientifique
3-(4-cyano-N-methylanilino)propanoic acid is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(4-cyano-N-methylanilino)propanoic acid has also been used to study the mechanisms of synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
3-(4-cyano-N-methylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(7-6-11(14)15)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSYNTYTOUONOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyano-N-methylanilino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576302.png)
![2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576315.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)

![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)
![3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576343.png)
![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)
![3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576366.png)
![3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7576378.png)
![3-[(3-Chlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576383.png)
![3-[Methyl-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7576389.png)
